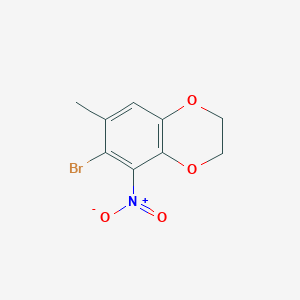

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine

Description

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine is a benzodioxine derivative featuring a bromo substituent at position 6, a methyl group at position 7, and a nitro group at position 5.

Properties

Molecular Formula |

C9H8BrNO4 |

|---|---|

Molecular Weight |

274.07 g/mol |

IUPAC Name |

6-bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C9H8BrNO4/c1-5-4-6-9(15-3-2-14-6)8(7(5)10)11(12)13/h4H,2-3H2,1H3 |

InChI Key |

SXTHMHYKRSTNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1Br)[N+](=O)[O-])OCCO2 |

Origin of Product |

United States |

Preparation Methods

Starting Material: 3,4-Dihydroxybenzaldehyde

Cyclization to Benzodioxine

- Method: Reflux of 3,4-dihydroxybenzaldehyde with glycol dibromide in the presence of potassium hydroxide and tetrabutyl ammonium bromide as a condensing agent.

- Reaction Conditions: Reflux at elevated temperatures (~100°C) for several hours.

- Outcome: Formation of 2,3-dihydro-1,4-benzodioxine derivatives.

Reference: A patent describes similar steps for synthesizing 2,3-dihydro-1,4-benzodioxane derivatives, indicating the feasibility of this route.

Methylation at the 7-Position

- Method: Methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reaction Conditions: Reflux in acetone or DMF.

- Outcome: Selective methylation at the 7-position, facilitated by the electronic environment of the benzodioxine ring.

Nitration to Introduce the Nitro Group at the 5-Position

- Method: Electrophilic nitration using a mixture of concentrated nitric acid and trifluoroacetic acid.

- Reaction Conditions: Low temperature (0–5°C) to control regioselectivity and prevent over-nitration.

- Outcome: Formation of the nitro group predominantly at the 5-position, guided by directing effects of existing substituents.

Note: The nitration process must be carefully optimized to avoid multiple nitration sites or degradation of the ring system.

Summary of the Preparation Process

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclization of dihydroxybenzaldehyde | Glycol dibromide, KOH | Reflux, 100°C | Form benzodioxine core |

| 2 | Bromination | N-bromosuccinimide | 0–25°C | Introduce bromine at 6-position |

| 3 | Methylation | Methyl iodide, K2CO3 | Reflux | Methylate at 7-position |

| 4 | Nitration | HNO3, TFA | 0–5°C | Introduce nitro group at 5-position |

In-Depth Research Findings and Data Tables

Reaction Yields and Conditions

Notes and Considerations

- Selectivity: Regioselectivity of halogenation and nitration is critical; directing groups and reaction conditions must be optimized.

- Safety: Handling brominating agents and nitrating acids requires appropriate safety measures due to their corrosive and reactive nature.

- Purification: Crude products are typically purified via recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The methyl group can be functionalized through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: 6-Amino-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine.

Reduction: 6-Bromo-7-methyl-5-amino-2,3-dihydro-1,4-benzodioxine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by the positions and nature of its substituents. Key analogs include:

(a) 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine (CAS 59820-92-7)

- Structure : Lacks the methyl group at position 6.

- Molecular Weight : 260.04 g/mol vs. 275.07 g/mol (target compound, estimated).

- Physical Properties : Melting point >300°C (decomposition), density 1.776 g/cm³, and low vapor pressure (0.001 mmHg at 25°C) .

- Key Difference : The absence of the methyl group likely reduces lipophilicity compared to the target compound.

(b) 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

- Structure : Bromoethoxy substituent at position 5.

- Molecular Weight : 259.10 g/mol.

- Intermolecular Interactions : Exhibits weak C–H···O hydrogen bonds (1.17–2.30 kJ/mol) in crystal packing, forming 2D networks .

(c) Benzodithiazine Derivatives (e.g., Compound 8 in )

- Structure : Benzodithiazine core with bromo, methyl, and nitro substituents.

- Physical Properties : High melting points (300–340°C decomposition) due to strong sulfone (SO₂) and hydrogen-bonding interactions .

- Key Difference : The benzodithiazine core enhances thermal stability compared to benzodioxines but may reduce metabolic stability in biological systems.

Data Table: Comparative Analysis

Key Research Findings

Methyl groups (e.g., at position 7) improve lipophilicity, which may enhance membrane permeability in drug candidates .

Intermolecular Interactions :

- Bromo substituents participate in halogen bonding, while nitro groups facilitate C–H···O hydrogen bonds, influencing crystal packing and solubility .

Thermal Stability :

- Benzodithiazine derivatives exhibit higher decomposition temperatures (>300°C) due to sulfone groups, whereas benzodioxines with nitro groups show comparable stability .

Biological Activity

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine (CAS Number: 1809036-20-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine is C9H8BrNO4, with a molecular weight of 274.07 g/mol. The compound features a benzodioxine core with bromine and nitro substituents that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant due to its clinical relevance.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. A study conducted on human cancer cell lines demonstrated that 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

In a study involving MCF-7 breast cancer cells:

- Concentration Tested: 10 µM

- Result: Induced apoptosis in approximately 70% of cells after 48 hours.

This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 65 |

| IL-6 | 58 |

| IL-1β | 70 |

These findings indicate that 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine could be beneficial in treating inflammatory diseases.

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Antioxidant Activity: The nitro group may facilitate redox reactions.

- Enzyme Inhibition: Potential inhibition of cyclooxygenase (COX) enzymes contributing to anti-inflammatory effects.

- DNA Interaction: The structure suggests possible intercalation into DNA, leading to apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nitro-substituted benzodioxine precursor and introduce bromine/methyl groups via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. To optimize conditions, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Use HPLC to monitor reaction progress and purity . For nitro group stability, ensure inert atmospheres during high-temperature steps.

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., bromine at C6, methyl at C7) and 2D NMR (HSQC, HMBC) to resolve aromatic region overlaps. Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected m/z ~300). Compare spectral data with structurally analogous compounds like 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer : Conduct dose-response studies to establish EC50/IC50 values under standardized conditions (e.g., pH, cell line viability). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding for receptor affinity). Compare results with structural analogs (e.g., 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine derivatives) to identify substituent-dependent activity trends . Address batch-to-batch variability by ensuring consistent synthetic protocols and purity thresholds.

Q. What computational methods can predict the reactivity of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine for further derivatization?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and identify nucleophilic/electrophilic sites. For example, the bromine atom at C6 may undergo SNAr substitution under basic conditions, while the nitro group at C5 could be reduced to an amine for functionalization. Solvent effects (e.g., DMSO vs. THF) on transition states can be modeled using polarizable continuum models (PCM) .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound in antimicrobial studies?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing bromine with chlorine or varying methyl/nitro positions) and test against Gram-positive/-negative bacteria. Use minimum inhibitory concentration (MIC) assays and time-kill curves. Correlate activity with logP (lipophilicity) and Hammett σ values to quantify electronic effects. Include positive controls (e.g., ciprofloxacin) and negative controls (unsubstituted benzodioxine) .

Q. What strategies mitigate interference from the nitro group during spectroscopic characterization?

- Methodological Answer : Nitro groups can quench fluorescence or complicate NMR interpretation. Use deuterated DMSO as a solvent to minimize proton exchange in NMR. For UV-vis spectroscopy, subtract background absorbance from the nitro group by analyzing a nitro-free analog. Employ FT-IR to distinguish nitro (asymmetric stretch ~1520 cm⁻¹) from other functional groups .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.